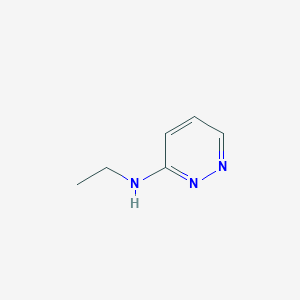

N-ethylpyridazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

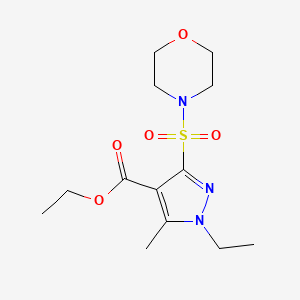

The synthesis of N-ethylpyridazin-3-amine and related compounds involves several innovative methods. For example, Kasuga et al. (1974) detailed the synthesis of N-aminopyridazinium derivatives through the N-amination of pyridazine derivatives, leading to the formation of pyrazolo-diazines, showcasing a foundational approach to synthesizing N-ethylpyridazin-3-amine-related compounds (Kasuga, Hirobe, & Okamoto, 1974). Moreover, Siegfried Andreae and Ernst Schmitz (1991) discussed electrophilic aminations with oxaziridines as a versatile method for synthesizing azines and related compounds, providing a pathway to N-ethylpyridazin-3-amine (Andreae & Schmitz, 1991).

Molecular Structure Analysis

The molecular structure of N-ethylpyridazin-3-amine is characterized by its pyridazin ring, which is essential for its chemical properties and reactivity. Studies on related compounds have demonstrated the influence of structure-directing agents on the crystal and electronic structures of iodoplumbate hybrids, hinting at the complexity and versatility of N-ethylpyridazin-3-amine's structure (Guang-Ning Liu et al., 2015).

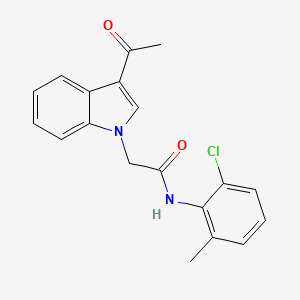

Chemical Reactions and Properties

N-ethylpyridazin-3-amine participates in various chemical reactions, showcasing its reactivity and utility in organic synthesis. For instance, Joshua S. Derasp et al. (2016) reported the divergent reactivity of N-isocyanates with primary and secondary amines, leading to the synthesis of pyridazinones and triazinones, illustrating the compound's versatility in forming heterocyclic structures (Derasp, Vincent-Rocan, & Beauchemin, 2016).

Physical Properties Analysis

The physical properties of N-ethylpyridazin-3-amine, such as solubility, melting point, and crystalline structure, play a crucial role in its application in synthesis and material science. Research on related compounds provides insights into how these properties can be tailored for specific applications, indicating the importance of understanding the physical characteristics of N-ethylpyridazin-3-amine.

Chemical Properties Analysis

The chemical properties of N-ethylpyridazin-3-amine, including its acidity, basicity, and reactivity with various reagents, are fundamental to its applications in chemical synthesis and pharmaceutical development. Studies like the electrophilic amination of amino acids with N-Boc-oxaziridines highlight the methods and mechanisms through which N-ethylpyridazin-3-amine and its derivatives can be manipulated and utilized in complex chemical reactions (Jean-Christophe Hannachi et al., 2004).

Applications De Recherche Scientifique

Photocatalytic Properties

N-ethylpyridazin-3-amine, as a part of the class of aromatic amines, shows significant relevance in the study of iodoplumbate hybrids. These hybrids demonstrate interesting photocatalytic properties under visible light irradiation, which are important in environmental applications such as dye wastewater treatment (Liu et al., 2015).

Electrophilic Amination

This compound plays a role in the field of electrophilic amination of carbanions, a key reaction in organic chemistry. The study involving N-carboxamido oxaziridines, which are closely related to N-ethylpyridazin-3-amine, highlights its application in synthesizing various organic compounds (Armstrong et al., 2000).

CO2 Capture

In the context of environmental science, the volatility of amines like N-ethylpyridazin-3-amine is a critical factor in CO2 capture technologies. Understanding the volatility characteristics of such amines can lead to more efficient and environmentally friendly CO2 capture methods (Nguyen et al., 2010).

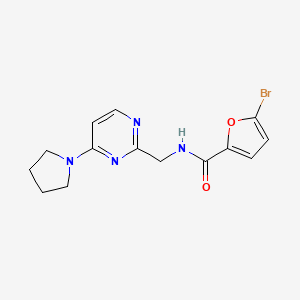

Pyrazole Synthesis

N-ethylpyridazin-3-amine is utilized in the synthesis of pyrazoles, indicating its significance in creating structurally complex nitrogen-containing heterocycles, an area of interest in medicinal chemistry (Armstrong et al., 2005).

Catalytic N-Alkylation

In the synthesis of heteroaromatic amines, N-ethylpyridazin-3-amine can be involved in catalytic N-alkylation processes. These processes are crucial in developing compounds for various applications, including pharmaceuticals (Watanabe et al., 1996).

Safety And Hazards

Propriétés

IUPAC Name |

N-ethylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-7-6-4-3-5-8-9-6/h3-5H,2H2,1H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGIFRJRLHNPKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethylpyridazin-3-amine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)

![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)

![5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2491746.png)

![3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2491748.png)

![N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2491749.png)

![1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491750.png)

![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2491751.png)

![N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2491752.png)